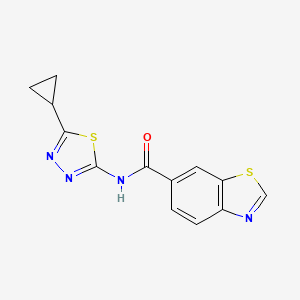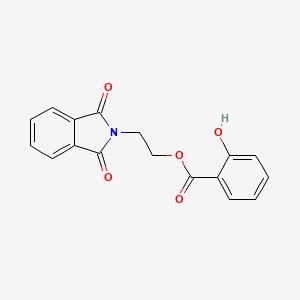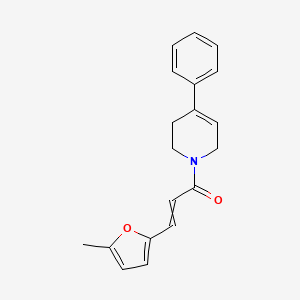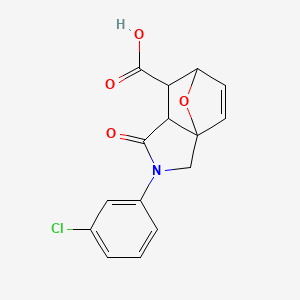![molecular formula C21H21ClN2O3 B10804929 N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide](/img/structure/B10804929.png)
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro and hydroxy group, and a methoxyphenyl and methyl-propanamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-8-hydroxyquinoline, which is then reacted with 2-methoxybenzaldehyde under specific conditions to form an intermediate. This intermediate is further reacted with 2-methylpropanamide to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as iron(III) chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the chloro group or to convert the quinoline ring to a dihydroquinoline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including infections and cancer.
作用機序
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
5-chloro-8-hydroxyquinoline: A simpler analog with similar biological activities.
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide: Another derivative with different substituents that may exhibit distinct biological properties.
Uniqueness
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and methyl-propanamide moieties differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
特性
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-12(2)21(26)24-18(14-7-4-5-9-17(14)27-3)15-11-16(22)13-8-6-10-23-19(13)20(15)25/h4-12,18,25H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIZRKOSJIJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[(2-ethylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B10804858.png)





![N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B10804913.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide](/img/structure/B10804921.png)
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide](/img/structure/B10804937.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-YL)[4-(dimethylamino)phenyl]methyl]butanamide](/img/structure/B10804941.png)
![N-[(8-Hydroxyquinolin-7-YL)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B10804952.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B10804956.png)
![Ethyl 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioylamino]benzoate](/img/structure/B10804961.png)
